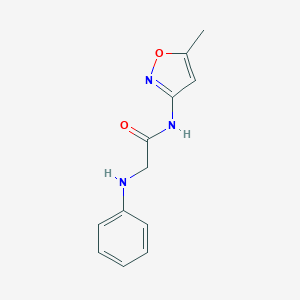![molecular formula C25H22N2O3 B271051 N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBF belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and physiological effects:
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, which play a key role in the recruitment of immune cells to sites of inflammation. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to exhibit low toxicity in animal studies. However, there are also limitations to the use of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Another area of research is the development of more potent and selective analogs of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide for use in therapeutic applications. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, the use of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in preclinical and clinical studies for the treatment of cancer and inflammatory diseases is an area of active research.
Métodos De Síntesis
The synthesis of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with 3,4-dimethylphenyl hydrazine, followed by the reaction of the resulting hydrazide with ethyl acetoacetate. The final product is obtained through the reaction of the resulting pyrrolidine carboxamide with acetic anhydride. The synthesis method of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have potential as a drug target for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C25H22N2O3 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-dibenzofuran-3-yl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-15-7-9-19(11-16(15)2)27-14-17(12-24(27)28)25(29)26-18-8-10-21-20-5-3-4-6-22(20)30-23(21)13-18/h3-11,13,17H,12,14H2,1-2H3,(H,26,29) |
Clave InChI |
SJHRNGRQLPXTBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270969.png)
![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)
